molecular formula C17H23NO4 B3422625 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid CAS No. 261777-36-0

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Cat. No.: B3422625
CAS No.: 261777-36-0
M. Wt: 305.4 g/mol
InChI Key: DAYGDJLPGZOFEW-UONOGXRCSA-N
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Description

1-(Tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5) is a piperidine derivative with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol. It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules due to its structural versatility .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGDJLPGZOFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662856
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261777-31-5
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO3
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 261777-31-5

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group, contributing to its unique chemical properties that may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperidine structure is known for its ability to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially influencing enzyme activity or receptor binding.

In Vitro Studies

Recent studies have explored the compound's inhibitory effects on specific enzymes. For example, it was found to exhibit moderate inhibitory activity against certain kinases and enzymes involved in metabolic pathways.

Table 1: Inhibitory Potency Against Selected Enzymes

EnzymeIC50 (µM)Reference
Protein Kinase A15
Mycobacterium tuberculosis TMPK11
Xanthine Oxidoreductase20

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it displayed significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
  • Cytotoxicity Assays : In cancer research, the compound was evaluated for cytotoxic effects on cancer cell lines. The findings revealed that it induced apoptosis in specific cancer types, highlighting its potential as an anticancer agent.
  • Neuropharmacological Effects : Research has also indicated that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could play a role in managing conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or piperidine moiety can significantly alter its potency and selectivity toward various biological targets.

Table 2: SAR Analysis of Derivatives

DerivativeModificationBiological Activity
Compound AMethyl substitutionIncreased potency
Compound BHydroxyl group addedEnhanced solubility
Compound CAromatic ring changeReduced activity

Scientific Research Applications

Pharmaceutical Development

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid plays a significant role in the pharmaceutical industry, particularly in the development of analgesics and other therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

Case Study: Synthesis of Novel Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to create new analgesics with improved efficacy and reduced side effects. For example, modifications to the phenyl group have been shown to influence receptor binding affinity, leading to enhanced pain relief properties.

Organic Synthesis

The Boc protecting group is widely used in organic synthesis to facilitate the selective functionalization of amino acids and amines. The ability to easily remove the Boc group under mild acidic conditions allows chemists to manipulate complex molecules without compromising sensitive functional groups.

Example Reaction Scheme

A typical reaction involving this compound might include:

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).
  • Coupling Reaction : The resulting amine can then be coupled with various electrophiles to form peptide-like structures or other bioactive molecules.

Biological Studies

This compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems. Studies have indicated that derivatives may exhibit activity at opioid receptors, making them candidates for further exploration in pain management therapies.

Case Study: Neuropharmacological Evaluation

In one study, derivatives of this compound were tested for their binding affinity to opioid receptors. Results indicated that certain modifications increased receptor affinity, suggesting potential for development as novel analgesic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with its analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Hazards (GHS) Applications References
1-(Tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (261777-31-5) Piperidine (6-membered) 4-Phenyl, Boc-protected 305.37 H302, H315, H319, H335 Pharmaceutical intermediate
3-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (321983-19-1) Piperidine 3-Phenyl (vs. 4-phenyl) 305.37 Not reported Synthetic intermediate
(2S,4S)-1-(Tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (96314-29-3) Pyrrolidine (5-membered) Reduced ring size, stereospecific (2S,4S) 291.33 (estimated) Not reported Chiral building block
(2R,4S)-1-(Tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (261777-38-2) Piperidine Stereoisomer (2R,4S configuration) 305.37 Likely similar to 261777-31-5 Enantioselective drug synthesis
1-(Tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS not specified) Piperidine No phenyl group 229.27 Not reported Intermediate for non-aromatic derivatives
1-(Tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid (1159835-39-8) Piperidine Fluorinated phenylamino group ~338.35 (estimated) Not reported Targeted drug candidates

Key Comparative Insights

Positional Isomerism (3-Phenyl vs. 4-Phenyl): The 3-phenyl analog (321983-19-1) shares the same molecular formula as the target compound but differs in the phenyl group position. This minor structural change can significantly alter conformational stability and binding affinity in drug-receptor interactions .

Ring Size and Flexibility :

  • The pyrrolidine derivative (96314-29-3) has a 5-membered ring , which reduces conformational flexibility compared to the 6-membered piperidine core. This may impact its utility in rigid scaffold-dependent syntheses .

Stereochemical Variations :

  • The (2R,4S)-stereoisomer (261777-38-2) highlights the importance of chirality in drug design. Stereospecificity can influence metabolic pathways and target selectivity, critical for enantiopure pharmaceuticals .

Functional Group Modifications: Fluorinated analogs (e.g., 1159835-39-8) introduce electron-withdrawing groups that enhance metabolic stability and bioavailability, making them valuable in optimizing lead compounds .

Safety Profiles :

  • While the target compound has well-documented hazards (H302, H315, etc.), data for analogs are sparse. Structural modifications (e.g., fluorination) may mitigate or exacerbate toxicity, warranting case-specific evaluations .

Research and Application Highlights

  • Pharmaceutical Intermediates : The target compound’s Boc group facilitates peptide coupling reactions, while its phenyl group aids in hydrophobic interactions during drug-receptor binding .
  • Stereoselective Synthesis : The (2R,4S)-stereoisomer (261777-38-2) is prioritized in asymmetric catalysis for producing enantiopure APIs .
  • Fluorinated Derivatives : Compounds like 1159835-39-8 are increasingly used in CNS drug development due to fluorine’s ability to enhance blood-brain barrier penetration .

Q & A

Q. Discrepancies in reported decomposition temperatures: How to validate?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition events .
  • Reproducibility : Compare results across labs using identical equipment (e.g., Mettler Toledo TGA/DSC 3+) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Reactant of Route 2
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1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

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